2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt, also known as trisodium phosphoenolpyruvate, is a set of enzymes involved in the glycolysis pathway . These enzymes include hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase .
Mode of Action
Trisodium phosphoenolpyruvate interacts with its targets by acting as an inhibitor . It binds to these enzymes and prevents them from catalyzing their respective reactions in the glycolysis pathway .
Biochemical Pathways
The compound trisodium phosphoenolpyruvate affects the glycolysis and gluconeogenesis pathways . By inhibiting key enzymes, it can slow down the conversion of glucose to pyruvate in glycolysis, and the formation of glucose in gluconeogenesis . This can have downstream effects on energy production, as these pathways are crucial for ATP generation .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability
Result of Action
The molecular and cellular effects of trisodium phosphoenolpyruvate’s action include changes in the rate of glycolysis and gluconeogenesis . This can affect the energy balance within cells, potentially influencing cellular functions that depend on ATP .
Biochemical Analysis
Biochemical Properties
2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt is involved in several biochemical reactions. It interacts with enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenolpyruvic acid to pyruvate, generating adenosine triphosphate (ATP) in the process. This compound also inhibits hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase, which are key enzymes in glycolysis .
Cellular Effects
This compound significantly impacts cellular processes. It influences cell signaling pathways by acting as a substrate for pyruvate kinase, leading to the production of ATP. This compound also affects gene expression and cellular metabolism by regulating the activity of glycolytic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes. It acts as a substrate for pyruvate kinase, facilitating the transfer of a phosphate group to adenosine diphosphate (ADP) to form ATP. This compound also inhibits several glycolytic enzymes, thereby regulating the flow of metabolites through the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time if not stored properly. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively supports metabolic processes without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and energy production .
Metabolic Pathways
This compound is involved in the glycolytic and gluconeogenic pathways. It interacts with enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase, playing a critical role in the conversion of phosphoenolpyruvic acid to pyruvate and oxaloacetate, respectively. This compound also affects metabolic flux and metabolite levels within these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where it is needed for metabolic processes. The compound’s distribution is crucial for its role in energy production and metabolic regulation .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in glycolysis and gluconeogenesis. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is available in the right cellular compartments to carry out its metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt typically involves the phosphorylation of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound plays a significant role in metabolic pathways such as glycolysis and gluconeogenesis.
Medicine: It is used in enzyme activity assays and studies related to metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
- Phosphoenolpyruvic acid monosodium salt
- Phosphoenolpyruvic acid monopotassium salt
- Phosphoenolpyruvic acid disodium salt
Uniqueness
2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt is unique due to its specific role in metabolic pathways and its ability to act as an inhibitor of multiple enzymes. Its trisodium salt form provides distinct solubility and stability characteristics compared to its monosodium and monopotassium counterparts .
Properties
IUPAC Name |
trisodium;2-phosphonatooxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFBDMHZGRGMA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Na3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063948 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-93-5 | |
Record name | Trisodium phosphoenolpyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 2-phosphonatoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISODIUM PHOSPHOENOLPYRUVATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y3Q07J1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.